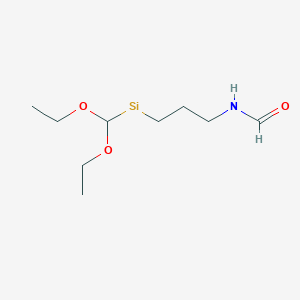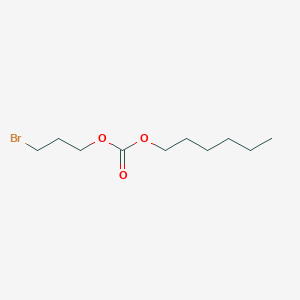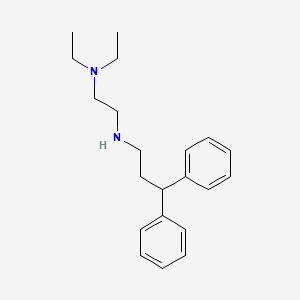
n-(3-Bromo-2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromo-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7BrFNO It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-fluorophenyl)acetamide typically involves the reaction of 3-bromo-2-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromo-2-fluoroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as pyridine, to facilitate the acylation process.
Procedure: The 3-bromo-2-fluoroaniline is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Reduction: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetamides.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of 3-bromo-2-fluoroaniline.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromo-2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Bromo-2-fluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, thereby affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Bromo-2,6-difluorophenyl)acetamide
- N-(4-Bromo-2-fluorophenyl)acetamide
- N-(5-Bromo-2-fluorophenyl)acetamide
Uniqueness
N-(3-Bromo-2-fluorophenyl)acetamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the electronic effects of the substituents can influence the compound’s reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
88288-11-3 |
|---|---|
Molekularformel |
C8H7BrFNO |
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
N-(3-bromo-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
BJGINPMOVCVXGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=CC=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
![2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14381592.png)

![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14381617.png)

![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)


